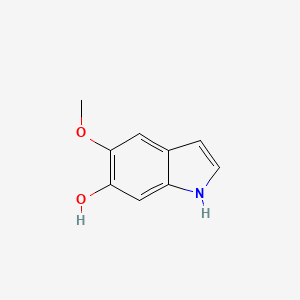
5-methoxy-1H-indol-6-ol
Overview
Description
5-methoxy-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological importance and are found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
5-Methoxy-1H-indol-6-ol, also known as 6-Hydroxy-5-methoxyindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and induce various biological responses . These compounds can bind to receptors and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways and have downstream effects on various cellular processes.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the melting point of this compound is reported to be between 52-55°C , suggesting that it may be stable under physiological conditions.
Biochemical Analysis
Biochemical Properties
6-Hydroxy-5-methoxyindole is known to interact with several enzymes and proteins. One of the primary interactions is with UDP-glucuronosyltransferase, which catalyzes the glucuronidation of 6-Hydroxy-5-methoxyindole, forming 6-Hydroxy-5-methoxyindole glucuronide . This reaction is crucial for the excretion of the compound from the body. Additionally, 6-Hydroxy-5-methoxyindole is involved in the metabolism of tryptophan, where it acts as an intermediate in the biosynthesis of melatonin and serotonin .
Cellular Effects
6-Hydroxy-5-methoxyindole has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving serotonin and melatonin receptors . These interactions can lead to changes in gene expression and cellular metabolism. For instance, 6-Hydroxy-5-methoxyindole can modulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis . This modulation can impact cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
At the molecular level, 6-Hydroxy-5-methoxyindole exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, such as COX-2, by binding to their active sites . This binding can lead to changes in the enzyme’s activity and subsequent alterations in gene expression. Additionally, 6-Hydroxy-5-methoxyindole can interact with receptors on the cell surface, triggering intracellular signaling cascades that influence cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-5-methoxyindole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydroxy-5-methoxyindole can degrade over time, leading to a decrease in its biological activity . Its metabolites, such as 6-Hydroxy-5-methoxyindole glucuronide, can still exert significant effects on cells .
Dosage Effects in Animal Models
The effects of 6-Hydroxy-5-methoxyindole in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as modulating inflammation and improving metabolic functions . At high doses, 6-Hydroxy-5-methoxyindole can exhibit toxic effects, including oxidative stress and cellular damage . These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic settings.
Metabolic Pathways
6-Hydroxy-5-methoxyindole is involved in several metabolic pathways, including the metabolism of tryptophan and the biosynthesis of melatonin and serotonin . It interacts with enzymes such as tryptophan hydroxylase and aromatic amino acid decarboxylase, which catalyze the conversion of tryptophan to serotonin . Additionally, 6-Hydroxy-5-methoxyindole can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Hydroxy-5-methoxyindole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects on cellular functions .
Subcellular Localization
The subcellular localization of 6-Hydroxy-5-methoxyindole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Hydroxy-5-methoxyindole glucuronide is primarily localized in the liver, where it undergoes glucuronidation and subsequent excretion . This localization is essential for the compound’s role in detoxification and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indol-6-ol typically involves the modification of indole derivatives. One common method includes the conversion of 5-methoxy-2-oxindole to 5-methoxyindole, followed by further reactions to introduce the hydroxy group at the 6th position . The reaction conditions often involve the use of chlorinating agents like triphenylphosphine-carbontetrachloride in acetonitrile, followed by catalytic reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-methoxy-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the hydroxy group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of catalysts like tetrabutylammonium bromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-methoxy-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Comparison with Similar Compounds
5-Hydroxy-6-methoxyindole: Another indole derivative with similar structural features but different functional group positions.
5-Methoxyindole: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
6-Hydroxyindole: Similar to 5-methoxy-1H-indol-6-ol but without the methoxy group, affecting its solubility and biological activity.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and as a potential therapeutic agent.
Properties
IUPAC Name |
5-methoxy-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-4-6-2-3-10-7(6)5-8(9)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEBZZKCIMKUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178495 | |
| Record name | 6-Hydroxy-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-82-7 | |
| Record name | 5-Methoxy-1H-indol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-5-methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-5-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C)?
A1: 6H5MI2C is a metabolite produced during the synthesis of eumelanin, the brown-black pigment responsible for skin, hair, and eye color.
Q2: How is 6H5MI2C formed?
A: 6H5MI2C is formed through a series of enzymatic reactions starting from the amino acid tyrosine. A key step involves the enzyme tyrosinase, which catalyzes the oxidation of tyrosine to dopaquinone. Dopaquinone can then undergo several reactions, one pathway leading to the formation of 6H5MI2C. []
Q3: What role does the b-protein (TRP-1) play in 6H5MI2C production?
A: The b-protein, also known as TRP-1, exhibits dopachrome tautomerase activity. This enzyme catalyzes the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor of 6H5MI2C. Fibroblasts expressing both tyrosinase and the b-protein produce significantly higher levels of methylated carboxylated indoles, including 6H5MI2C, compared to cells expressing only tyrosinase. []
Q4: Does the presence of 6H5MI2C indicate a specific type of melanin synthesis?
A: Yes, the presence of 6H5MI2C specifically indicates eumelanin synthesis. This is in contrast to 5-S-cysteinyldopa (5-S-CD), which is a marker for pheomelanin synthesis. []
Q5: How is 6H5MI2C linked to melanoma?
A: Malignant melanoma cells, particularly those producing eumelanin, often exhibit elevated melanin synthesis. This leads to an increased production and excretion of melanin precursors and metabolites, including 6H5MI2C, making it a potential biomarker for melanoma. []
Q6: How is 6H5MI2C detected and measured in biological samples?
A: Several methods have been developed for measuring 6H5MI2C levels. High-performance liquid chromatography (HPLC) with fluorometric detection is a commonly used technique. Other methods include gas chromatography-mass spectrometry (GC-MS) after derivatization of the compound. [, ]
Q7: What are the normal levels of 6H5MI2C in urine and serum?
A: The average urinary concentration of 6H5MI2C in healthy individuals is approximately 38 µmol/mol creatinine (range: 6-76 µmol/mol). [] Normal serum levels are generally below 1.04 ng/ml. []
Q8: Can 6H5MI2C differentiate between different stages of melanoma?
A: Research suggests that while 6H5MI2C levels tend to be higher in advanced melanoma, particularly in patients with metastases, they are not always reliable for differentiating between specific stages of the disease. []
Q9: What other factors can influence 6H5MI2C levels?
A: Factors such as age, UV exposure, and certain medications (like chloroquine) can influence 6H5MI2C excretion. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



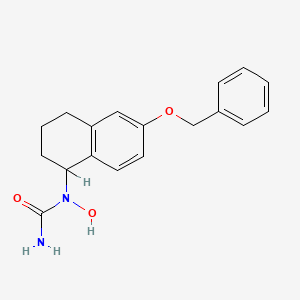
![[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate](/img/structure/B1220558.png)
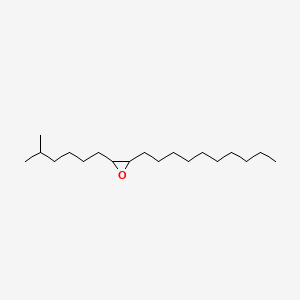
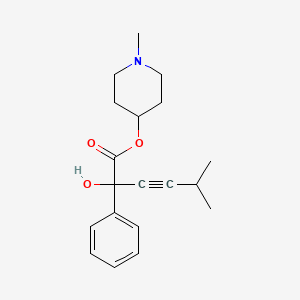
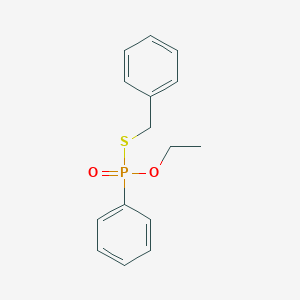
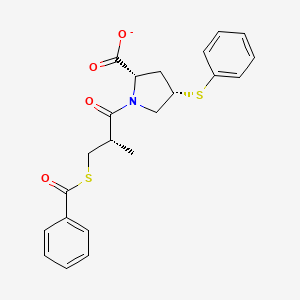
![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)
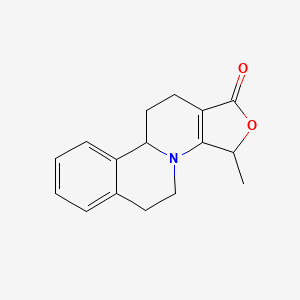

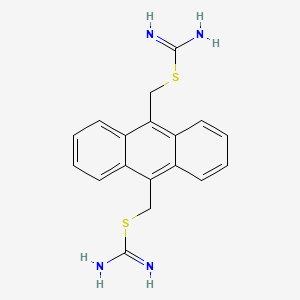
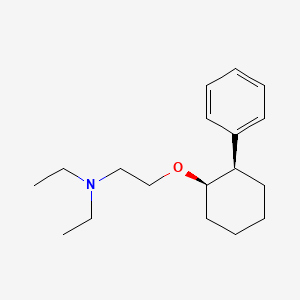
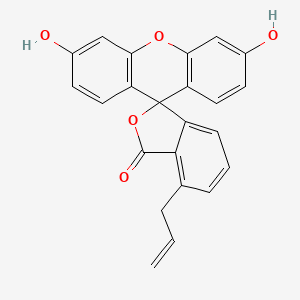
![1-[2-Deoxy-2-(hydroxymethyl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1220580.png)
